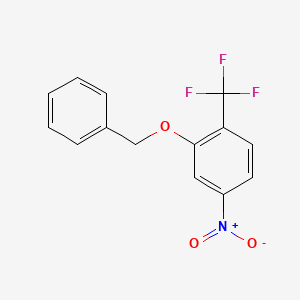

2-(Benzyloxy)-4-nitro-1-(trifluoromethyl)benzene

CAS No.:

Cat. No.: VC13585097

Molecular Formula: C14H10F3NO3

Molecular Weight: 297.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H10F3NO3 |

|---|---|

| Molecular Weight | 297.23 g/mol |

| IUPAC Name | 4-nitro-2-phenylmethoxy-1-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C14H10F3NO3/c15-14(16,17)12-7-6-11(18(19)20)8-13(12)21-9-10-4-2-1-3-5-10/h1-8H,9H2 |

| Standard InChI Key | AKBXOVLUNYGLCH-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])C(F)(F)F |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])C(F)(F)F |

Introduction

2-(Benzyloxy)-4-nitro-1-(trifluoromethyl)benzene is a complex organic compound with the molecular formula C14H10F3NO3 and a molecular weight of 297.23 g/mol . This compound belongs to the category of nitro compounds and fluorinated organic compounds, which are known for their diverse applications in pharmaceuticals and materials science. The compound's structure features a central benzene ring substituted at the 2-position with a benzyloxy group, at the 4-position with a nitro group, and at the 1-position with a trifluoromethyl group.

Synthesis of 2-(Benzyloxy)-4-nitro-1-(trifluoromethyl)benzene

The synthesis of this compound typically involves several steps, starting with the introduction of the trifluoromethyl group followed by nitration. A common approach begins with 4-nitrophenol, which undergoes a series of reactions to introduce the benzyloxy and trifluoromethyl groups. The reaction conditions often involve heating under reflux for several hours, followed by cooling and filtration to isolate the final product.

Scientific Applications

This compound has several scientific applications:

Research Findings and Future Directions

Research on 2-(Benzyloxy)-4-nitro-1-(trifluoromethyl)benzene is ongoing, with potential applications in pharmaceuticals and materials science. The compound's unique structure and reactivity make it a valuable tool for further chemical modifications and biological studies. Future research should focus on exploring its biological activity and optimizing its synthesis for large-scale applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume